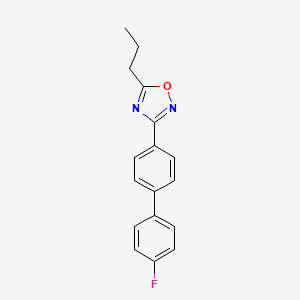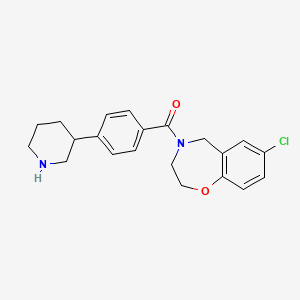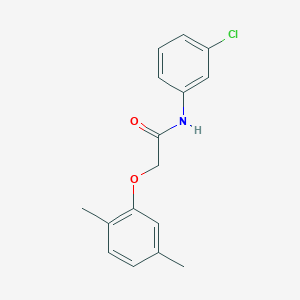![molecular formula C17H27N3O B5620421 [3-(cyclopropylmethyl)-1-(5-ethyl-2-methyl-4-pyrimidinyl)-3-piperidinyl]methanol](/img/structure/B5620421.png)
[3-(cyclopropylmethyl)-1-(5-ethyl-2-methyl-4-pyrimidinyl)-3-piperidinyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "[3-(cyclopropylmethyl)-1-(5-ethyl-2-methyl-4-pyrimidinyl)-3-piperidinyl]methanol" typically involves condensation reactions, reductions, and the use of specific catalysts or reagents to achieve the desired molecular framework. For instance, methods such as the reaction of benzyl alcohols with chlorofluorobutyrophenone in the presence of NaH/TBAB, followed by reduction to methanols, have been applied in the synthesis of structurally related compounds, offering pathways that might be adapted for the synthesis of this particular molecule (Bisht et al., 2010).
Molecular Structure Analysis
Molecular structure determination techniques such as X-ray crystallography and spectroscopic methods (NMR, IR) are crucial for characterizing compounds like "[3-(cyclopropylmethyl)-1-(5-ethyl-2-methyl-4-pyrimidinyl)-3-piperidinyl]methanol." These techniques provide detailed information about the arrangement of atoms within the molecule, confirming the geometry, conformation, and overall molecular structure (Huang et al., 2021).
Chemical Reactions and Properties
Chemical properties of organic compounds like this one are often explored through studies of their reactivity, including reactions under various conditions that reveal functional group behaviors, stability, and potential for derivatization. For example, the reaction mechanisms involving cyclopropyl groups can include ring-opening reactions under acidic or basic conditions, providing insights into the reactivity and stability of the cyclopropylmethyl moiety (Lim et al., 2002).
properties
IUPAC Name |
[3-(cyclopropylmethyl)-1-(5-ethyl-2-methylpyrimidin-4-yl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-3-15-10-18-13(2)19-16(15)20-8-4-7-17(11-20,12-21)9-14-5-6-14/h10,14,21H,3-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKWXVKBFRTGCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1N2CCCC(C2)(CC3CC3)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Cyclopropylmethyl)-1-(5-ethyl-2-methyl-4-pyrimidinyl)-3-piperidinyl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-2-methyl-3-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B5620350.png)
![2-methyl-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B5620370.png)
![2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5620380.png)
![8-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-2-[(3,5-dimethyl-4-isoxazolyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5620388.png)
![(1S*,5R*)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5620401.png)
![2-(1-methyl-3-pyrrolidinyl)-9-(3-pyridinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5620412.png)


![N,1-dimethyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5620442.png)


![2-isobutyl-8-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5620455.png)
![2,6-dichloro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5620459.png)
![N-ethyl-N-(2-hydroxyethyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5620461.png)